Ethyl 4-methyl-2-[(1-pyrrolidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Ethyl 4-methyl-2-[(1-pyrrolidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0763915
InChI: InChI=1S/C18H26N2O3S/c1-3-23-18(22)16-15-12(2)7-6-8-13(15)24-17(16)19-14(21)11-20-9-4-5-10-20/h12H,3-11H2,1-2H3,(H,19,21)
SMILES: CCOC(=O)C1=C(SC2=C1C(CCC2)C)NC(=O)CN3CCCC3
Molecular Formula: C18H26N2O3S
Molecular Weight: 350.5 g/mol

Ethyl 4-methyl-2-[(1-pyrrolidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS No.:

Cat. No.: VC0763915

Molecular Formula: C18H26N2O3S

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-methyl-2-[(1-pyrrolidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate -

Specification

Molecular Formula C18H26N2O3S
Molecular Weight 350.5 g/mol
IUPAC Name ethyl 4-methyl-2-[(2-pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C18H26N2O3S/c1-3-23-18(22)16-15-12(2)7-6-8-13(15)24-17(16)19-14(21)11-20-9-4-5-10-20/h12H,3-11H2,1-2H3,(H,19,21)
Standard InChI Key VZUJXKWRMUXVQY-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1C(CCC2)C)NC(=O)CN3CCCC3
Canonical SMILES CCOC(=O)C1=C(SC2=C1C(CCC2)C)NC(=O)CN3CCCC3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator